Cas no 1314902-55-0 (2-(4-methoxy-2-methylphenyl)ethane-1-thiol)

2-(4-methoxy-2-methylphenyl)ethane-1-thiol structure
1314902-55-0 structure
Product name:2-(4-methoxy-2-methylphenyl)ethane-1-thiol
CAS No:1314902-55-0
MF:C10H14OS
MW:182.282561779022
MDL:MFCD11521138
CID:5158834
PubChem ID:55275167

2-(4-methoxy-2-methylphenyl)ethane-1-thiol Chemical and Physical Properties

Names and Identifiers

    • 2-(4-METHOXY-2-METHYLPHENYL)ETHANE-1-THIOL
    • 2-(4-methoxy-2-methylphenyl)ethanethiol
    • 2-(4-methoxy-2-methylphenyl)ethane-1-thiol
    • MDL: MFCD11521138
    • Inchi: 1S/C10H14OS/c1-8-7-10(11-2)4-3-9(8)5-6-12/h3-4,7,12H,5-6H2,1-2H3
    • InChI Key: SDZGZZCXCOJNIS-UHFFFAOYSA-N
    • SMILES: SCCC1C=CC(=CC=1C)OC

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 3
  • Complexity: 127
  • XLogP3: 2.8
  • Topological Polar Surface Area: 10.2

2-(4-methoxy-2-methylphenyl)ethane-1-thiol Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
abcr
AB430440-1 g
2-(4-Methoxy-2-methylphenyl)ethanethiol
1314902-55-0
1 g
€619.00 2023-07-18
Fluorochem
398962-5g
2-(4-Methoxy-2-methylphenyl)ethanethiol
1314902-55-0 97.0%
5g
£1,785.00 2023-04-20
Enamine
EN300-1845252-0.5g
2-(4-methoxy-2-methylphenyl)ethane-1-thiol
1314902-55-0
0.5g
$905.0 2023-09-19
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1351214-250mg
2-(4-Methoxy-2-methylphenyl)ethane-1-thiol
1314902-55-0 98%
250mg
¥21842.00 2024-08-09
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1351214-1g
2-(4-Methoxy-2-methylphenyl)ethane-1-thiol
1314902-55-0 98%
1g
¥25455.00 2024-08-09
Enamine
EN300-1845252-0.25g
2-(4-methoxy-2-methylphenyl)ethane-1-thiol
1314902-55-0
0.25g
$867.0 2023-09-19
Enamine
EN300-1845252-5.0g
2-(4-methoxy-2-methylphenyl)ethane-1-thiol
1314902-55-0
5g
$2732.0 2023-06-02
Enamine
EN300-1845252-10.0g
2-(4-methoxy-2-methylphenyl)ethane-1-thiol
1314902-55-0
10g
$4052.0 2023-06-02
Enamine
EN300-1845252-5g
2-(4-methoxy-2-methylphenyl)ethane-1-thiol
1314902-55-0
5g
$2732.0 2023-09-19
Enamine
EN300-1845252-1g
2-(4-methoxy-2-methylphenyl)ethane-1-thiol
1314902-55-0
1g
$943.0 2023-09-19

Additional information on 2-(4-methoxy-2-methylphenyl)ethane-1-thiol

Introduction to 2-(4-methoxy-2-methylphenyl)ethane-1-thiol (CAS No. 1314902-55-0)

2-(4-methoxy-2-methylphenyl)ethane-1-thiol, identified by the Chemical Abstracts Service Number (CAS No.) 1314902-55-0, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the thiol class, characterized by the presence of a sulfur-hydrogen (-SH) functional group, which imparts unique chemical reactivity and biological properties. The molecular structure of 2-(4-methoxy-2-methylphenyl)ethane-1-thiol incorporates a phenyl ring substituted with both methoxy and methyl groups, enhancing its potential as a building block in drug design and synthesis.

The 4-methoxy-2-methylphenyl moiety in the compound's name is particularly noteworthy, as it introduces both electronic and steric effects that can influence the compound's interactions with biological targets. The methoxy group (-OCH₃) is known for its electron-donating properties, which can activate certain reactive sites in the molecule, while the methyl group (-CH₃) provides steric hindrance that may modulate binding affinity and selectivity. These structural features make 2-(4-methoxy-2-methylphenyl)ethane-1-thiol a promising candidate for further exploration in the development of novel therapeutic agents.

In recent years, there has been growing interest in thiol-containing compounds due to their diverse biological activities. Thiols are well-known for their ability to participate in redox reactions, making them valuable in studying oxidative stress and antioxidant mechanisms. Additionally, thiol groups can form disulfide bonds, which are crucial in protein structure and function. The presence of a thiol in 2-(4-methoxy-2-methylphenyl)ethane-1-thiol suggests potential applications in modulating enzyme activity, particularly those involving reactive oxygen species or protein disulfide interchange.

One of the most compelling aspects of 2-(4-methoxy-2-methylphenyl)ethane-1-thiol is its potential role as an intermediate in the synthesis of more complex pharmacophores. The compound's aromatic ring system provides a scaffold that can be further modified through various chemical reactions, such as alkylation, acylation, or coupling with other heterocyclic structures. This flexibility makes it an attractive choice for medicinal chemists seeking to develop new drugs targeting a wide range of diseases.

Recent advancements in computational chemistry have also highlighted the importance of virtual screening in identifying promising drug candidates. 2-(4-methoxy-2-methylphenyl)ethane-1-thiol has been subjected to molecular docking studies to evaluate its interactions with various biological targets. These simulations have shown that the compound exhibits favorable binding affinities with enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX). Such findings align with current research trends aimed at developing anti-inflammatory agents with improved efficacy and reduced side effects.

The synthesis of 2-(4-methoxy-2-methylphenyl)ethane-1-thiol involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Common synthetic routes include nucleophilic substitution reactions on halogenated precursors followed by reduction steps to introduce the thiol group. Advances in green chemistry have also prompted researchers to explore more sustainable methods for producing this compound, such as catalytic hydrogenation or enzymatic transformations.

In clinical research, 2-(4-methoxy-2-methylphenyl)ethane-1-thiol has been investigated for its potential therapeutic applications in several disease models. Preliminary studies suggest that the compound may exhibit anti-inflammatory properties by inhibiting key signaling pathways involved in inflammation. Furthermore, its ability to cross cell membranes makes it a candidate for topical applications, where targeted delivery can enhance therapeutic outcomes.

The pharmacokinetic profile of 2-(4-methoxy-2-methylphenyl)ethane-1-thiol is another critical aspect that has been studied extensively. Metabolic stability assays have revealed that the compound undergoes moderate biotransformation in vivo, suggesting a reasonable half-life for potential therapeutic use. Additionally, its solubility characteristics have been optimized through salt formation or prodrug strategies to improve bioavailability.

Future directions in the study of 2-(4-methoxy-2-methylphenyl)ethane-1-thiol include exploring its role in drug repurposing efforts. By re-examining existing literature on structurally similar compounds, researchers may uncover new therapeutic potentials for this molecule. Moreover, interdisciplinary approaches combining organic chemistry with computational biology could accelerate the discovery of novel derivatives with enhanced pharmacological properties.

In conclusion, 2-(4-methoxy-2-methylphenyl)ethane-1-thiol (CAS No. 1314902-55-0) represents a fascinating compound with significant promise in pharmaceutical research. Its unique structural features, combined with its biological activities and synthetic accessibility, make it a valuable asset for drug discovery programs aimed at addressing unmet medical needs.

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(CAS:1314902-55-0)2-(4-methoxy-2-methylphenyl)ethane-1-thiol
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